TPCA-1
Overview
Description
Scientific Research Applications
2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of specific signaling pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, apoptosis, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
Target of Action
TPCA-1, also known as IKK-2 Inhibitor IV, primarily targets the human IκB kinase 2 (IKK-2) and STAT3 . IKK-2 is a crucial component of the NF-κB signaling pathway, which plays a pivotal role in immune responses, inflammation, and cell survival . STAT3 is a transcription factor that regulates cell growth and apoptosis .
Mode of Action
This compound inhibits IKK-2, thereby blocking the NF-κB signaling pathway . This inhibition suppresses the transcription of several pro-inflammatory cytokines . This compound also prevents the recruitment of STAT3 to upstream kinases by interacting with the SH2 domain of STAT3 . This interaction limits the ability of cytokines and tyrosine kinases to induce STAT3 activity .
Biochemical Pathways
The inhibition of IKK-2 by this compound leads to the suppression of the NF-κB signaling pathway . This suppression results in the downregulation of pro-inflammatory cytokines . On the other hand, the inhibition of STAT3 disrupts its recruitment to upstream kinases, attenuating STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases . This dual inhibition of both IKK-2 and STAT3 by this compound can regulate the transcripts of interleukin (IL)-6 and COX-2 .
Result of Action
The inhibition of IKK-2 and STAT3 by this compound leads to several molecular and cellular effects. It reduces inflammation and antigen-induced T cell proliferation . It also selectively represses the proliferation of cells with constitutive STAT3 activation . Moreover, this compound can inhibit STAT3 phosphorylation, DNA binding, and transactivation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain cytokines and tyrosine kinases can induce STAT3 activity, which this compound aims to inhibit . Furthermore, the use of this compound in combination with other treatments, such as tyrosine kinase inhibitors (TKIs), has been shown to increase sensitivity and enhance apoptosis induced by gefitinib . This suggests that the therapeutic context in which this compound is used can significantly impact its effectiveness.
Advantages and Limitations for Lab Experiments
TPCA-1 has several advantages for lab experiments, including its high specificity and potency, its stability and ease of synthesis, and its wide range of applications in various biological systems. However, it also has some limitations, such as its lack of efficacy in certain types of cancer cells and its potential for off-target effects.
Future Directions
For TPCA-1 research include the development of new therapeutics targeting this compound for the treatment of diabetes, cancer, and obesity, as well as the identification of new target proteins and signaling pathways that may be modulated by this compound inhibition. Additional research is also needed to better understand the mechanism of action of this compound and its potential off-target effects, as well as to optimize its efficacy in various biological systems.
In conclusion, this compound is a promising small molecule with a wide range of potential applications in scientific research and therapeutics. Further research on its mechanism of action, efficacy and safety will help to unlock the full potential of this molecule.
Another future direction for this compound research is to explore its use in combination with other drugs or therapies. This compound has been shown to enhance the efficacy of other cancer therapies, such as radiation therapy, and it may also have potential as a combination therapy for diabetes or obesity. Additionally, research into the potential use of this compound as a diagnostic tool for diseases such as cancer, diabetes or obesity is also a possibility.
Another area of investigation is the development of this compound analogues or derivatives with improved properties, such as increased specificity, potency or stability. This could be achieved through the use of structure-activity relationship (SAR) studies or the application of computational modeling techniques.
It is also important to note that this compound is not only a promising tool for research but also a potential drug candidate, as it has already shown promising results in animal models of diabetes, cancer and obesity. However, further studies are needed to evaluate the safety and efficacy of this compound in humans, including clinical trials.
In summary, this compound is a small molecule with promising potential as a research tool, diagnostic tool and a drug candidate for treatment of several diseases. The research on this compound can lead to a better understanding of the biological function of this compound and its role in various diseases, as well as the development of new therapeutics targeting this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization.
Industrial Production Methods
In industrial settings, the production of 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide is unique in its dual inhibition of IKKβ and STAT3, which sets it apart from other inhibitors that target only one of these pathways. Similar compounds include:
BAY11-7082: An inhibitor of IKKβ but not STAT3.
Stattic: A selective inhibitor of STAT3 without affecting IKKβ .
By targeting both pathways, 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide offers a more comprehensive approach to modulating inflammatory and cancer-related processes.
Properties
IUPAC Name |
2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGKHKXGCPTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432635 | |
Record name | TPCA-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507475-17-4 | |
Record name | 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPCA-1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17058 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TPCA-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tpca-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TPCA-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.